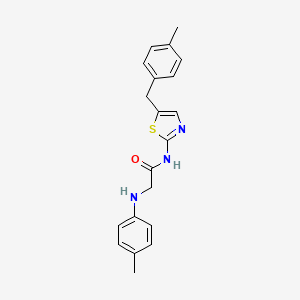

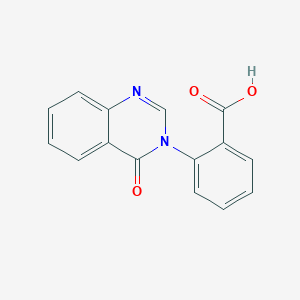

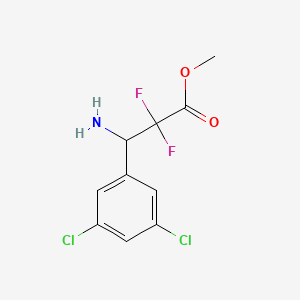

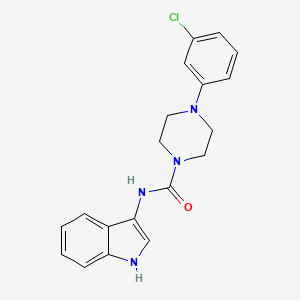

3-cyano-N-(2-(pyrimidin-5-yl)ethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar compounds often involves the use of the Dimroth rearrangement, a process that involves the isomerization of heterocycles . This rearrangement can be catalyzed by acids, bases, and is accelerated by heat or light . The degree of aza-substitution in rings, pH of the reaction medium, and the presence of electron-withdrawing groups can affect the course of the Dimroth rearrangement .Scientific Research Applications

Anticancer Agents

Compounds based on cyanopyridone, such as 3-cyano-N-(2-(pyrimidin-5-yl)ethyl)benzamide, have been identified as potential anticancer agents. They have shown inhibitory action against VEGFR-2/HER-2, which are key targets in cancer therapy .

2. Inhibition of CSNK2A1 and CSNK2A2 Activity These compounds have been screened for their ability to inhibit CSNK2A1 and CSNK2A2 activity. These are protein kinases involved in cell growth and proliferation, and their inhibition can be beneficial in the treatment of various diseases, including cancer .

Inhibition of Mouseβ-CoV Replication

The compound has shown potential in inhibiting the replication of mouseβ-CoV, a type of coronavirus. This suggests potential applications in antiviral research .

Anti-fibrosis Activity

Some compounds similar to 3-cyano-N-(2-(pyrimidin-5-yl)ethyl)benzamide have shown better anti-fibrosis activity than Pirfenidone (PFD), a drug used to treat idiopathic pulmonary fibrosis .

Organic Synthesis

Pyrimidine compounds, including 3-cyano-N-(2-(pyrimidin-5-yl)ethyl)benzamide, continue to attract great interest in the field of organic synthesis due to their various chemical and biological applications .

Biological Activities

Heterocyclic compounds containing pyrimidine moiety are gaining focus in recent research due to their wide range of biological activities such as anti-inflammatory, antioxidant, antimicrobial, antitumor, antiviral, antidepressant, antiplatelet, antihypertensive and herbicidal .

Mechanism of Action

Target of Action

The primary targets of 3-cyano-N-(2-(pyrimidin-5-yl)ethyl)benzamide It’s known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.

Mode of Action

The exact mode of action of 3-cyano-N-(2-(pyrimidin-5-yl)ethyl)benzamide It’s known that similar compounds undergo processes like the dimroth rearrangement , which involves the relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure . This could potentially influence the interaction of this compound with its targets.

Biochemical Pathways

The specific biochemical pathways affected by 3-cyano-N-(2-(pyrimidin-5-yl)ethyl)benzamide Similar compounds are known to affect a variety of biological activities , suggesting that this compound could also interact with multiple pathways.

Result of Action

The specific molecular and cellular effects of 3-cyano-N-(2-(pyrimidin-5-yl)ethyl)benzamide Similar compounds have been reported to exhibit a variety of biological activities , suggesting that this compound could have diverse effects at the molecular and cellular level.

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 3-cyano-N-(2-(pyrimidin-5-yl)ethyl)benzamide It’s known that numerous factors can affect the course of reactions involving similar compounds , suggesting that environmental factors could also influence the action of this compound.

properties

IUPAC Name |

3-cyano-N-(2-pyrimidin-5-ylethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4O/c15-7-11-2-1-3-13(6-11)14(19)18-5-4-12-8-16-10-17-9-12/h1-3,6,8-10H,4-5H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAMWNSTXMPWOOD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)NCCC2=CN=CN=C2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-cyano-N-(2-(pyrimidin-5-yl)ethyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-methyl-N-propylisoxazolo[5,4-d]pyrimidin-4-amine](/img/structure/B2720088.png)

![N-[5-cyano-2-(methylsulfanyl)phenyl]-2-methylbenzenecarboxamide](/img/structure/B2720098.png)